2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyrano[2,3-f]chromene core with various substituents, including a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is reacted with appropriate reagents under specific conditions . The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyranochromenes.
Scientific Research Applications
Industry: The compound’s unique structure and properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of key bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 9-(4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-8-imino-2-methyl-4H,8H-pyranochromen-4-one
Uniqueness
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific substituents and the resulting biological activities. The presence of the 4-chlorophenyl group and the two methyl groups contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards specific biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15ClO4 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H15ClO4/c1-10-7-16-19(11(2)8-17(23)24-16)20-18(10)14(22)9-15(25-20)12-3-5-13(21)6-4-12/h3-8,15H,9H2,1-2H3 |
InChI Key |
QJPBFTPUIARFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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